molecular formula C12H16O B8164491 2-Isopropoxy-1-methyl-3-vinylbenzene

2-Isopropoxy-1-methyl-3-vinylbenzene

Cat. No.: B8164491
M. Wt: 176.25 g/mol
InChI Key: YEQSABAAPGCCDT-UHFFFAOYSA-N
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Description

2-Isopropoxy-1-methyl-3-vinylbenzene is an organic compound with the molecular formula C12H16O. It is a derivative of benzene, featuring an isopropoxy group, a methyl group, and a vinyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropoxy-1-methyl-3-vinylbenzene can be achieved through several methods. One common approach involves the alkylation of 2-methyl-3-vinylphenol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar alkylation reactions but optimized for large-scale operations. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the purification of the product may involve techniques such as distillation or recrystallization to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-Isopropoxy-1-methyl-3-vinylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the vinyl group to an ethyl group.

    Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles such as bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of ethyl-substituted derivatives.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

2-Isopropoxy-1-methyl-3-vinylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of polymers and other materials.

    Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including coatings, adhesives, and resins.

Mechanism of Action

The mechanism by which 2-Isopropoxy-1-methyl-3-vinylbenzene exerts its effects depends on the specific context of its application. In chemical reactions, the compound’s reactivity is influenced by the electron-donating effects of the isopropoxy and methyl groups, which activate the benzene ring towards electrophilic substitution. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Isopropoxy-1-methylbenzene: Lacks the vinyl group, resulting in different reactivity and applications.

    2-Methoxy-1-methyl-3-vinylbenzene: Contains a methoxy group instead of an isopropoxy group, leading to variations in chemical behavior.

    2-Isopropoxy-1-methyl-4-vinylbenzene:

Uniqueness

2-Isopropoxy-1-methyl-3-vinylbenzene is unique due to the specific arrangement of its functional groups, which confer distinct reactivity patterns and potential applications. The presence of both an isopropoxy group and a vinyl group on the benzene ring allows for a diverse range of chemical transformations and interactions, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-ethenyl-3-methyl-2-propan-2-yloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-5-11-8-6-7-10(4)12(11)13-9(2)3/h5-9H,1H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEQSABAAPGCCDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C=C)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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